molecular formula C14H11Cl3N2O2 B2703224 5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339009-08-4

5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2703224
CAS No.: 339009-08-4
M. Wt: 345.6
InChI Key: DEGZMKNUXWFBIR-UHFFFAOYSA-N
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Description

5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring, multiple chlorine atoms, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of chlorine atoms at specific positions on the benzyl and pyridine rings using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acid derivatives under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, often using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
  • 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Uniqueness

Compared to similar compounds, 5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c1-18-13(20)8-5-12(17)14(21)19(6-8)7-9-10(15)3-2-4-11(9)16/h2-6H,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGZMKNUXWFBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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